6-Amino-1H-indole-4-carbonitrile

Description

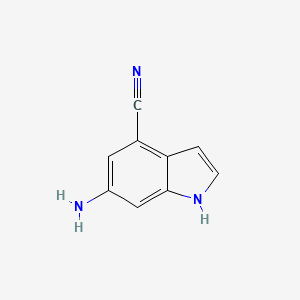

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-6-3-7(11)4-9-8(6)1-2-12-9/h1-4,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZCSULILFKNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646106 | |

| Record name | 6-Amino-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-24-1 | |

| Record name | 6-Amino-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Structural Characterization Studies of 6 Amino 1h Indole 4 Carbonitrile

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic signatures for its functional groups.

The FTIR spectrum of 6-Amino-1H-indole-4-carbonitrile is expected to show several characteristic absorption bands. The N-H stretching vibrations of the indole (B1671886) NH and the primary amino group (-NH₂) should appear in the region of 3400-3200 cm⁻¹. Typically, a primary amine shows two bands (symmetric and asymmetric stretching), while the indole NH shows a single, often broader, band. A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220 cm⁻¹. mdpi.com The region between 1650-1450 cm⁻¹ will contain absorptions from C=C aromatic ring stretching and N-H bending vibrations. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

Raman spectroscopy , being complementary to FTIR, would also be useful. The nitrile stretch is typically a very strong and sharp signal in the Raman spectrum, making it an excellent diagnostic peak. The symmetric aromatic ring breathing modes, which are often weak in the FTIR spectrum, would be prominent in the Raman spectrum, providing further confirmation of the indole core.

Table 3: Characteristic FTIR Absorption Bands for this compound. (Note: Values are based on typical functional group frequencies and data from analogous structures.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Amine & Indole) | 3400 - 3200 | Medium - Strong |

| Aromatic C-H Stretching | 3100 - 3000 | Medium - Weak |

| C≡N Stretching (Nitrile) | ~2220 | Strong, Sharp |

| C=C Aromatic Ring Stretching | 1620 - 1450 | Medium - Strong |

| N-H Bending | 1650 - 1580 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the analysis would be performed using a soft ionization technique like Electrospray Ionization (ESI). The calculated monoisotopic mass for the protonated molecule [M+H]⁺, with the elemental formula C₉H₈N₃⁺, is 158.0713. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value within a few parts per million (ppm) of this calculated value would provide unequivocal confirmation of the compound's elemental composition.

Table 4: High-Resolution Mass Spectrometry Data for this compound.

| Parameter | Value |

| Molecular Formula | C₉H₇N₃ |

| Ion Formula | [C₉H₈N₃]⁺ |

| Calculated m/z ([M+H]⁺) | 158.0713 |

| Required Experimental m/z | 158.0713 ± 0.0008 (for 5 ppm accuracy) |

Computational Chemistry and Mechanistic Elucidation of 6 Amino 1h Indole 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecular systems. By approximating the electron density, DFT methods can provide valuable insights into the behavior of 6-Amino-1H-indole-4-carbonitrile at the molecular level.

Global Chemical Reactivity Descriptors (e.g., HOMO-LUMO Gap)

Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical stability and reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of kinetic stability; a larger gap suggests higher stability and lower reactivity. For this compound, these parameters would be calculated to predict its behavior in chemical reactions.

| Descriptor | Hypothetical Value (eV) | Interpretation |

| HOMO Energy | -5.8 | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.6 | Suggests a relatively stable molecule with moderate reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable technique to visualize the charge distribution on a molecule and predict its sites for electrophilic and nucleophilic attack. The MEP surface of this compound would reveal regions of negative potential (red) associated with the amino and nitrile groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would likely be located around the indole (B1671886) N-H and the aromatic protons.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis would quantify the delocalization of electron density and the nature of the intramolecular charge transfer. This analysis would highlight the donor-acceptor interactions between the amino group (donor) and the nitrile group and indole ring (acceptors), which significantly influence the molecule's electronic properties.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, aiding in the characterization of this compound. Theoretical calculations of infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitions would provide a theoretical spectrum that could be compared with experimental data for structural confirmation.

| Spectroscopic Parameter | Predicted Value |

| Key IR Frequencies (cm⁻¹) | N-H stretch: ~3400-3500, C≡N stretch: ~2230, C=C stretch: ~1600 |

| ¹H NMR Chemical Shifts (ppm) | Aromatic protons: ~6.5-7.5, Amino protons: ~4.0-5.0 |

| ¹³C NMR Chemical Shifts (ppm) | Aromatic carbons: ~110-140, Nitrile carbon: ~115-120 |

| UV-Vis λmax (nm) | ~280, ~320 |

Computational Kinetics Studies of Reactive Pathways

Computational kinetics studies are essential for elucidating the mechanisms of chemical reactions. For this compound, these studies would focus on understanding its behavior in various reaction pathways, such as radical-mediated processes.

Radical Adduct Formation (RAF) Mechanisms

The Radical Adduct Formation (RAF) mechanism describes the reaction of a radical species with a molecule to form a new radical adduct. Computational studies would be employed to investigate the thermodynamics and kinetics of the addition of various radicals to the this compound scaffold. By calculating the activation energies and reaction enthalpies for radical attack at different positions on the indole ring and the amino and nitrile groups, the most favorable reaction pathways can be identified. This would provide critical insights into the antioxidant or pro-oxidant potential of the molecule.

Single Electron Transfer (SET) Pathways

Single Electron Transfer (SET) represents a crucial pathway in many organic reactions, including those involving indole derivatives. In this mechanism, the reaction is initiated by the transfer of a single electron from an electron-rich species to an acceptor molecule. While specific studies on the SET pathways of this compound are not extensively documented in publicly available literature, the electronic nature of the molecule—possessing an electron-donating amino group and an electron-withdrawing nitrile group on the indole scaffold—suggests its potential participation in such reactions.

Computational tools, such as those combining constrained density functional theory with molecular mechanics (CDFT/MM), have been developed to investigate SET-initiated reactions in solution and within enzyme active sites. umich.edu These methods are capable of describing SET processes, identifying reaction intermediates, and replicating known chemical transformations involving organic electron donors that lead to the formation of indole structures. umich.edu The application of such computational models to this compound could elucidate its behavior in reactions initiated by single-electron oxidation or reduction, providing a deeper understanding of its reactivity and potential for C-H functionalization or polymerization.

Hydrogen Atom Transfer (HAT) Mechanisms

Hydrogen Atom Transfer (HAT) is a fundamental reaction step prevalent in a vast array of chemical and biological processes. nih.gov It involves the concerted movement of a proton and an electron from one atom to another. nih.gov In the context of indole chemistry, HAT is a key mechanism for C-H functionalization, often initiated by radical species. mdpi.com The driving force for a HAT reaction is typically the difference in bond dissociation energies (BDE) between the C-H bond being broken and the H-X bond being formed in the abstracting species. mdpi.com

Recent advancements have highlighted the role of metal-catalyzed HAT (MHAT) in organic synthesis, including the Fe-catalyzed synthesis of indoles. mdpi.com In such reactions, an in-situ generated metal-hydride species can facilitate the generation of a hydrogen radical. While direct computational studies on the HAT mechanisms of this compound are scarce, the principles of HAT suggest that the various C-H bonds of the indole ring and the N-H bond of the amino group could be susceptible to abstraction, depending on the nature of the radical species and the reaction conditions. Theoretical analysis using Marcus Theory has shown that HAT reaction rates correlate with the free energy of the reaction (ΔG°) and the intrinsic barriers, rather than solely with bond enthalpies. nih.gov This framework provides a valuable tool for predicting the kinetics of potential HAT reactions involving this compound.

Application of Transition State Theory for Rate Constant Evaluation

Transition State Theory (TST) is a cornerstone of chemical kinetics, providing a framework for understanding and calculating the rates of elementary reactions. wikipedia.org TST postulates a quasi-equilibrium between reactants and an activated complex (the transition state), which lies at the saddle point of the potential energy surface. wikipedia.org The rate of reaction is then determined by the rate at which this complex proceeds to form products. youtube.com

The rate constant (k) can be expressed by the Eyring equation, which relates it to the Gibbs free energy of activation (ΔG‡). youtube.com

Eyring Equation: k = (κ kBT/ h) e(-ΔG‡/ RT)

| Symbol | Description |

| k | Rate constant |

| κ | Transmission coefficient |

| kB | Boltzmann constant |

| T | Absolute temperature |

| h | Planck's constant |

| R | Gas constant |

| ΔG‡ | Gibbs free energy of activation |

By computationally determining the structures and energies of the reactants and the transition state, it is possible to calculate the activation energy and, consequently, the theoretical rate constant for a given reaction. libretexts.orgumw.edu This approach is invaluable for comparing different potential reaction pathways and identifying the most kinetically favorable route. For a molecule like this compound, TST could be applied to evaluate the rate constants for various synthetic transformations or metabolic pathways, provided the relevant transition states can be accurately modeled.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Energies and Interaction Modes

Molecular docking simulations can predict the binding affinity, often expressed as a binding energy (in kcal/mol), and the specific interactions that stabilize the ligand-target complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For indole derivatives, which are known to interact with a wide range of biological targets, docking studies are instrumental in rationalizing their activity and guiding the design of more potent and selective compounds. nih.govnih.gov

For instance, docking studies on various indole derivatives have identified key interactions with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets in Alzheimer's disease research. mdpi.com Similarly, the binding of indole derivatives to the colchicine-binding site of tubulin has been explored to understand their anticancer properties. nih.gov Although specific docking studies for this compound are not widely reported, the pharmacophore of many biologically active indoles involves an aromatic moiety (the indole ring), a hydrogen-bonding group, and a basic center, all of which are present in or can be related to the structure of this compound. wikipedia.org

Table of Docking Scores and IC50 Values for Selected Indole Derivatives

| Compound | Target Enzyme | Docking Score (kcal/mol) | IC50 (µM) | Reference |

|---|---|---|---|---|

| Indole-thiadiazole derivative 8 | AChE | - | 0.15 ± 0.050 | mdpi.com |

| Indole-thiadiazole derivative 8 | BuChE | - | 0.20 ± 0.10 | mdpi.com |

| Indole-3-carbaldehyde oxime 9 | Urease | - | 0.0345 ± 0.0008 | mdpi.com |

Investigation of Stereoselectivity and Dispersion Interactions

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of drug action, as different stereoisomers can have vastly different pharmacological activities. Molecular docking can be used to investigate the structural basis of stereoselectivity by comparing the binding modes and energies of different stereoisomers within a target's active site. For example, studies on ondansetron (B39145) analogues, which are indole derivatives, have explored their stereoselectivity as 5-HT2A receptor antagonists. acs.org The second-generation 5-HT3 antagonist palonosetron, an isoquinoline (B145761) derivative, has two stereogenic centers, and its activity is dependent on its stereochemistry. wikipedia.org

Dispersion interactions, a component of van der Waals forces, are also crucial for accurate predictions of binding affinity. While often challenging to model accurately, modern computational methods are increasingly capable of accounting for these weak but cumulatively significant forces. For a planar aromatic system like the indole ring in this compound, π-π stacking and other dispersion interactions with aromatic residues in a binding site can be a major contributor to binding affinity.

In Silico Approaches for Reaction Mechanism Elucidation

In silico (computational) methods are indispensable for elucidating complex reaction mechanisms that may be difficult to probe experimentally due to transient intermediates or complex reaction networks. researchgate.net For indole synthesis and functionalization, computational studies can map out potential energy surfaces, identify intermediates and transition states, and provide a detailed, step-by-step understanding of the reaction pathway.

Quantum Chemical Parameters for Structure-Activity Relationship (SAR) Concept Understanding

The exploration of a molecule's biological activity and its relationship with its chemical structure is a cornerstone of medicinal chemistry. Structure-Activity Relationship (SAR) studies aim to decipher how specific structural features of a compound influence its interaction with a biological target, thereby affecting its efficacy. In the context of this compound and its derivatives, computational chemistry provides powerful tools to elucidate these relationships at a molecular level. By calculating quantum chemical parameters, researchers can gain insights into the electronic properties that govern a molecule's reactivity and intermolecular interactions.

At the heart of these computational investigations lies Density Functional Theory (DFT), a method that allows for the calculation of a molecule's electronic structure. From these calculations, several key parameters emerge that are instrumental in understanding SAR. These include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). These parameters help in predicting the reactive sites of a molecule and its ability to engage in various types of chemical interactions.

The energy of the HOMO is related to a molecule's ability to donate electrons, making it a nucleophile. Conversely, the LUMO energy indicates its capacity to accept electrons, acting as an electrophile. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a three-dimensional map of the charge distribution around a molecule. This map is invaluable for identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to the binding of a ligand to its biological target. bhu.ac.in

To illustrate the impact of substitution on these quantum chemical parameters, the following table presents calculated values for some simple indole derivatives from computational studies. This data, while not specific to this compound, demonstrates the trends that can be expected.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.48 | -0.27 | 5.21 |

| 3-Nitroindole | -6.54 | -2.58 | 3.96 |

| 2-Aminoindole | -5.12 | -0.08 | 5.04 |

This table presents illustrative data for related indole derivatives to demonstrate the effect of substituents on quantum chemical parameters. The values are not for this compound.

The data clearly shows that an electron-withdrawing group like a nitro group significantly lowers both HOMO and LUMO energies and reduces the energy gap, indicating increased reactivity. Conversely, an electron-donating amino group raises the HOMO energy. These shifts in electronic properties are fundamental to understanding the SAR of indole-based compounds. By correlating these calculated parameters with experimentally observed biological activities across a series of related compounds, researchers can build predictive SAR models to guide the design of new and more potent analogs. nih.gov

Reactivity and Transformational Chemistry of 6 Amino 1h Indole 4 Carbonitrile

Reactivity of the Amino Group: A Gateway to Functionalization

The exocyclic amino group at the C6 position of the indole (B1671886) ring is a key handle for molecular modification, primarily exhibiting nucleophilic character. This allows for a range of reactions, including acylation and alkylation, to introduce new substituents and modulate the electronic properties of the indole system.

Acylation reactions, for instance, can be readily achieved. In a related compound, (4-amino-1H-indol-6-yl)phosphonate, the amino group undergoes acetylation, demonstrating its capacity to act as a nucleophile. This suggests that 6-Amino-1H-indole-4-carbonitrile would similarly react with acylating agents like acid chlorides or anhydrides to form the corresponding amides.

Furthermore, the amino group can be protected to prevent its interference in subsequent reactions. A common strategy involves the use of a tert-butyloxycarbonyl (Boc) group. For example, the amino group of 1-(triisopropylsilyl)-1H-indol-4-amine has been successfully protected with di-tert-butyl dicarbonate. This protective measure allows for selective reactions at other sites of the molecule.

Alkylation of the amino group is another viable transformation. The synthesis of 6-(dibenzylamino)-1H-indole-4-carbonitrile has been reported, where the primary amino group is converted to a tertiary amine through benzylation. nih.gov This reaction highlights the potential to introduce various alkyl groups, thereby expanding the molecular diversity accessible from this scaffold.

Table 1: Representative Reactions of the Amino Group in Aminoindole Systems

| Starting Material | Reagent(s) | Product | Reaction Type |

| 1-(Triisopropylsilyl)-1H-indol-4-amine hydrochloride | Di-tert-butyl dicarbonate, DMAP, pyridine (B92270) | tert-Butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate | N-Boc Protection |

| This compound precursor | Benzyl (B1604629) chloride, K₂CO₃, MeOH | 6-(Dibenzylamino)-1H-indole-4-carbonitrile | N-Alkylation |

Reactivity of the Carbonitrile Functionality: A Versatile Precursor

The carbonitrile group at the C4 position is a versatile functional group that can undergo a variety of chemical transformations, most notably hydrolysis and reduction. These reactions convert the nitrile into other important functional groups, such as carboxylic acids and primary amines, respectively.

Hydrolysis of the nitrile to a carboxylic acid can be achieved under basic conditions. For instance, a related 4-cyanoindole (B94445) nucleoside derivative has been successfully hydrolyzed to the corresponding carboxylic acid using aqueous potassium hydroxide. nih.gov This transformation is significant as it provides a route to indole-4-carboxylic acids, which are valuable intermediates in drug discovery.

The reduction of the carbonitrile group offers a pathway to (aminomethyl)indoles. While specific examples for this compound are not prevalent in the literature, the reduction of nitriles to primary amines is a well-established synthetic method, typically employing reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would yield (6-amino-1H-indol-4-yl)methanamine, introducing a new basic center and a flexible linker.

Table 2: Potential Transformations of the Carbonitrile Group

| Starting Material | Reagent(s) | Potential Product | Transformation |

| This compound | KOH, H₂O/MeOH | 6-Amino-1H-indole-4-carboxylic acid | Hydrolysis |

| This compound | LiAlH₄ or H₂/Catalyst | (6-Amino-1H-indol-4-yl)methanamine | Reduction |

Reactivity of the Indole N1-H Proton: Modulating the Core

The proton attached to the indole nitrogen (N1-H) is acidic and can be removed by a suitable base, rendering the nitrogen nucleophilic. This allows for the introduction of various substituents at the N1 position, a common strategy to modify the biological activity and physicochemical properties of indole-containing compounds.

Alkylation at the N1 position is a frequently employed transformation. A notable example is the propargylation of 1H-indole-2-carbonitrile, which is achieved by deprotonation with sodium hydride (NaH) followed by reaction with propargyl bromide. nih.gov This demonstrates the feasibility of introducing alkyne functionalities, which can be further elaborated using click chemistry or other coupling reactions. Similarly, N-benzylation of indole derivatives is a common practice. mdpi.com

Protection of the indole N1-H is often a necessary step in multi-step syntheses to prevent unwanted side reactions. Silyl groups, such as the triisopropylsilyl (TIPS) group, are effective protecting groups for the indole nitrogen. This protection strategy has been utilized in the synthesis of various functionalized indoles.

Table 3: N1-H Functionalization of Indole Scaffolds

| Starting Material | Reagent(s) | Product | Reaction Type |

| 1H-Indole-2-carbonitrile | NaH, Propargyl bromide, DMF | 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile | N-Alkylation |

| Indole derivative | Benzyl bromide, NaH, DMF | 1-Benzyl-indole derivative | N-Alkylation |

| Indol-4-amine derivative | Triisopropylsilyl chloride | 1-(Triisopropylsilyl)-1H-indol-4-amine | N-Silylation |

Exploration of Tautomeric Forms and Their Equilibrium

For this compound, the potential for tautomerism exists, primarily between the exocyclic amino form and the corresponding imine form. However, studies on analogous systems strongly suggest that the amino tautomer is the predominant, if not exclusive, form.

In a related heterocyclic system, 6-amino-4-phenylpyrrolo[2,3-c] nih.govnih.govbhu.ac.inthiadiazine-5-carbonitrile, single-crystal X-ray diffraction analysis confirmed the exocyclic amino tautomer and ruled out the presence of the imine form. researchgate.net This preference for the amino form in similar nitrogen-containing heterocycles is a common observation. The aromaticity of the indole ring system is better preserved in the amino tautomer, providing a significant driving force for its stability over the imine form, which would disrupt this aromaticity. Therefore, it is highly probable that this compound exists predominantly as the amino tautomer.

Studies on the Introduction of Diverse Functional Groups via Existing Sites

The presence of three distinct reactive sites on the this compound scaffold allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives with potentially novel properties.

Building upon the reactivity of the individual functional groups, a multitude of transformations can be envisaged. For example, the amino group can serve as an anchor for the attachment of peptides, pharmacophores, or solubilizing groups through amide bond formation. The carbonitrile, upon hydrolysis to a carboxylic acid, can also participate in amide coupling reactions or be converted to an ester.

A compelling example of introducing a less common functional group is the synthesis of (4-amino-1H-indol-6-yl)phosphonates. researchgate.net This demonstrates that the indole core is amenable to the introduction of phosphorus-containing moieties, which are of interest in the development of enzyme inhibitors and other biologically active molecules.

Furthermore, modern synthetic methodologies like C-H activation can be envisioned for the direct functionalization of the indole ring, although the inherent reactivity of the existing functional groups would need to be carefully considered and potentially masked. The development of site-selective C-H functionalization of the indole benzene (B151609) core (C4 to C7) is an active area of research. nih.gov

The combination of these transformations provides a powerful toolkit for the medicinal chemist to generate libraries of compounds based on the this compound core, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

Conclusion and Future Research Directions

Synthesis of Novel Analogs with Enhanced Molecular Properties

The synthesis of novel analogs of 6-Amino-1H-indole-4-carbonitrile is a promising area for future investigation, with a focus on enhancing specific molecular properties for various applications. The existing amino and cyano functionalities serve as versatile handles for a wide array of chemical transformations, allowing for the systematic modification of the parent molecule.

Furthermore, the amino and cyano groups are amenable to a variety of functionalization reactions that can lead to the creation of diverse chemical libraries. The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open the door to a vast number of derivatives with potentially enhanced biological activities or material properties. For example, the synthesis of pyrrolo[2,3-c] nih.govchemscene.comresearchgate.netthiadiazine derivatives from related starting materials highlights how the amino and cyano groups can be utilized in cyclization reactions to form more complex heterocyclic systems. mdpi.com The resulting compounds, with their readily functionalizable groups, could serve as scaffolds for the development of new biologically active molecules. mdpi.com

Future synthetic strategies may also employ modern techniques such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, Heck, and Stille reactions) to introduce a wide variety of substituents at different positions of the indole (B1671886) nucleus. nih.govmdpi.com These methods have been successfully used to create libraries of functionalized indole-2-carbonitriles and could be adapted for the this compound scaffold to generate novel compounds for high-throughput screening. nih.govmdpi.com

Table 1: Examples of Synthesized Analogs and Their Properties

| Analog | Modification | Observed Property | Reference |

|---|---|---|---|

| 6-Amino-4-cyanoindole nucleosides | Incorporation of the 6-amino-4-cyanoindole scaffold into a deoxyribose sugar | Fluorescent with high Stokes shifts, but low overall brightness. | nih.gov |

| 6-(Dibenzylamino)-1H-indole-4-carbonitrile | Alkylation of the 6-amino group with benzyl (B1604629) chloride | Intermediate in the synthesis of more complex indole derivatives. | nih.gov |

| Pyrrolo[2,3-c] nih.govchemscene.comresearchgate.netthiadiazine-5-carbonitrile derivatives | Cyclization reaction involving amino and cyano groups of a related precursor | Potential synthetic scaffold for biologically active molecules. | mdpi.com |

Advanced Computational Design and Prediction of Novel this compound Derivatives

The integration of advanced computational methods in the drug discovery and materials science pipeline offers a powerful strategy for the rational design and prediction of novel this compound derivatives with desired properties. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations can significantly accelerate the identification of promising lead compounds and reduce the reliance on expensive and time-consuming experimental screening.

Molecular docking studies can be employed to predict the binding modes and affinities of this compound derivatives to specific biological targets. For example, in a study focused on N-substituted indole derivatives as potential anti-inflammatory agents, molecular docking was used to estimate their inhibitory activity against the COX-2 enzyme. nih.gov This approach can be readily applied to derivatives of this compound to explore their potential as inhibitors of various enzymes or as ligands for different receptors. By creating a virtual library of derivatives and docking them into the active sites of relevant proteins, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities.

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel derivatives. nih.gov Early assessment of these "drug-like" properties is crucial for the development of new therapeutic agents. By calculating parameters such as lipophilicity, solubility, and potential for metabolic liabilities, researchers can design compounds with improved pharmacokinetic profiles.

Density functional theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. For instance, DFT has been used to determine the thermodynamic and detonation properties of nitro derivatives of a BN indole, demonstrating its utility in predicting the energetic properties of novel materials. nih.gov Similar calculations can be applied to derivatives of this compound to understand how different substituents influence their electronic properties, which in turn can be correlated with their biological activity or material characteristics. For example, DFT could be used to rationalize the observed effects of the 6-amino group on the fluorescence of indole nucleoside analogs. nih.gov

The future of computational design in this area will likely involve the use of more sophisticated techniques, such as machine learning and artificial intelligence, to develop predictive models for a wide range of properties. By training these models on existing experimental data, it may be possible to accurately predict the biological activity, toxicity, and material properties of novel this compound derivatives before they are synthesized.

Further Mechanistic Elucidation of Biological Interactions

While the indole scaffold is known for its diverse pharmacological activities, the specific biological interactions and mechanisms of action of this compound and its derivatives remain largely unexplored. nih.gov Future research should focus on elucidating these mechanisms to better understand the therapeutic potential of this class of compounds.

A key aspect to investigate is the role of the nitrile group in mediating biological interactions. The nitrile moiety can act as a hydrogen bond acceptor, a bioisostere for halogens or a carbonyl group, and can participate in various polar interactions. nih.gov X-ray crystallography studies of nitrile-containing drugs have revealed that the nitrile nitrogen often forms hydrogen bonds with amino acid residues such as serine or arginine in the active sites of proteins. nih.gov Investigating the potential of the nitrile group in this compound derivatives to form similar interactions with biological targets will be a crucial step in understanding their mechanism of action.

Furthermore, the amino group at the 6-position can also participate in hydrogen bonding and other non-covalent interactions, which can contribute to the binding affinity and selectivity of the molecule. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the nitrile group) within the same molecule suggests that derivatives of this compound could exhibit complex and specific binding modes. Solid-state analysis of a related pyrrolo[2,3-c] nih.govchemscene.comresearchgate.netthiadiazine derivative has shown intermolecular hydrogen bonding between the cyano and amino groups, highlighting the potential for these functionalities to engage in such interactions. mdpi.com

Future mechanistic studies could involve a combination of experimental and computational approaches. For example, enzyme inhibition assays could be used to identify specific protein targets of this compound derivatives. Once a target is identified, techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the ligand-protein complex, providing a detailed picture of the binding interactions at the atomic level. These experimental studies can be complemented by molecular dynamics simulations to understand the dynamic behavior of the ligand in the binding site and to calculate the free energy of binding.

Development of Novel Research Tools Based on the this compound Scaffold

The unique photophysical properties observed in certain derivatives of this compound make this scaffold an attractive platform for the development of novel research tools, particularly fluorescent probes. nih.gov Fluorescent nucleosides, for example, are invaluable tools for studying the structure, dynamics, and interactions of nucleic acids. nih.gov

The 6-amino-4-cyanoindole core has already been successfully incorporated into a fluorescent nucleoside analog. nih.gov While the initial prototypes showed some limitations in terms of brightness, they also exhibited desirable properties such as large Stokes shifts. nih.gov The structure-activity relationships derived from these initial studies provide a clear roadmap for the design of next-generation fluorescent probes with enhanced photophysical properties. Future research in this area will likely focus on fine-tuning the structure of the indole scaffold to optimize quantum yield and molar extinction coefficient, leading to brighter and more sensitive fluorescent reporters.

Beyond fluorescent nucleosides, the this compound scaffold could be used to develop fluorescent probes for other biological applications. For example, by attaching a recognition moiety that specifically binds to a particular protein or biomolecule, it may be possible to create fluorescent sensors that report on the presence or activity of that target. The versatility of the amino and cyano groups for chemical modification makes this a feasible and promising direction for future research.

In addition to fluorescent probes, the this compound scaffold could be used to develop other types of research tools, such as affinity-based probes for target identification or chemical biology tools for studying specific cellular processes. The indole nucleus is a common motif in molecules that interact with a wide range of biological targets, and the unique substitution pattern of this compound could be exploited to create selective ligands for proteins of interest.

Q & A

Q. What are the recommended synthetic routes for 6-Amino-1H-indole-4-carbonitrile, and how can reaction conditions be optimized?

A three-component synthesis approach under thermal aqueous conditions can be adapted for indole derivatives, as demonstrated for pyrimidinecarbonitriles . Key steps include:

- Reactant selection : Use cyanoacetamide derivatives and aldehydes with indole precursors.

- Condition optimization : Adjust pH (neutral to mildly acidic) and temperature (80–100°C) to enhance yield.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization.

Monitor intermediates via TLC and characterize products using NMR (¹H/¹³C) and IR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Spectroscopic methods :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., amino at C6, nitrile at C4) .

- IR spectroscopy : Identify amine (N-H stretch ~3400 cm⁻¹) and nitrile (C≡N stretch ~2200 cm⁻¹) functional groups.

- Mass spectrometry (MS) : Look for M⁺ ion peaks and fragmentation patterns consistent with indole derivatives .

- Elemental analysis : Verify C/H/N ratios (e.g., deviations <0.3% indicate high purity) .

Q. What are the primary research applications of this compound in medicinal chemistry?

While direct studies on this compound are limited, analogs like 4-aminoquinoline-6-carbonitrile show antimalarial activity via heme polymerization inhibition . Potential applications include:

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays.

- Antimicrobial studies : Test against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) via broth microdilution .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Q. How should researchers address contradictions in spectroscopic and computational data for this compound?

- Case example : Discrepancies between experimental and calculated NMR shifts may arise from solvent effects or tautomerism.

- Methodology :

- Validation : Compare with structurally similar compounds (e.g., 4-methoxy-1H-indole-3-carbonitrile) from PubChem .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Derivatization : Synthesize analogs with substituents at C2/C5 (e.g., halogens, methyl groups) to assess electronic effects.

- Biological assays :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Molecular docking : Target proteins like Plasmodium falciparum enoyl reductase (PDB: 1NHG) for antimalarial potential .

- Data correlation : Apply multivariate analysis (e.g., PCA) to link substituent properties (Hammett σ) with bioactivity .

Q. How can polymorphism in this compound be systematically investigated?

- Screening methods :

- Structural comparison : Refine polymorphic forms via SHELXL and compare lattice energies using PIXELC .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between elemental analysis and spectroscopic purity assessments?

- Scenario : Elemental analysis indicates 98% purity, but HPLC shows a minor impurity (~2%).

- Approach :

- Hypothesize impurity origin : Residual solvent (e.g., DMF) or byproducts from incomplete cyanation.

- Advanced techniques :

- LC-MS : Identify impurity molecular weight.

- ²D NMR (HSQC/HMBC) : Trace proton-carbon correlations to detect structural anomalies .

- Mitigation : Optimize reaction time and implement gradient recrystallization .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound Analogs

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Ref. |

|---|---|---|---|---|

| 4-Aminoquinoline-6-carbonitrile | 8.45 (s, 1H, NH₂) | 3420 (N-H), 2210 (C≡N) | 183.1 | |

| 5-Amino-1H-indole | 6.85 (d, 1H, Ar-H) | 3350 (N-H) | 132.1 |

Q. Table 2. Crystallographic Refinement Parameters Using SHELXL

| Parameter | Value | Notes |

|---|---|---|

| R-factor | <0.05 | High-resolution data (<1.0 Å) |

| Twinning fraction | 0.32 | BASF command applied |

| Hydrogen treatment | Riding model | DFIX restraints for N-H bonds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.